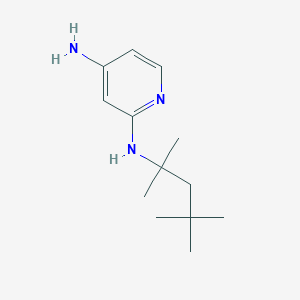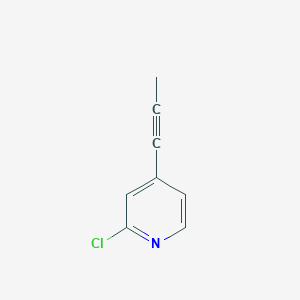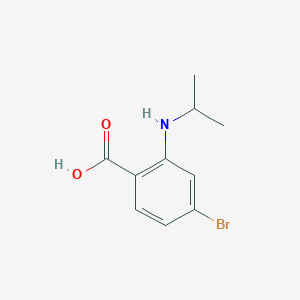![molecular formula C17H20ClNO4 B8762095 1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)-](/img/structure/B8762095.png)
1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)- is a complex organic compound with a unique structure that combines elements of pyrrole, oxazole, and carboxylic acid
Méthodes De Préparation
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)- involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[1,2-c]oxazole core through cyclization reactions, followed by functional group modifications to introduce the chloropropyl, phenyl, and ester groups. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization and substitution reactions.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides to replace hydrogen atoms with other functional groups.
Hydrolysis: Breaking down the ester group into carboxylic acid and alcohol using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)- include other pyrrolo[1,2-c]oxazole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Some similar compounds include:
- 1H-Pyrrolo[2,3-b]pyridine derivatives
- 1H-Pyrazole-3-carboxylic acid derivatives
Propriétés
Formule moléculaire |
C17H20ClNO4 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
methyl (3R,7aS)-6-(3-chloropropyl)-5-oxo-3-phenyl-1,3,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C17H20ClNO4/c1-22-16(21)17(8-5-9-18)10-13-11-23-14(19(13)15(17)20)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-,14+,17?/m0/s1 |
Clé InChI |
VMKIJKRNSKYVFQ-RFOFMGPBSA-N |
SMILES isomérique |
COC(=O)C1(C[C@H]2CO[C@@H](N2C1=O)C3=CC=CC=C3)CCCCl |
SMILES canonique |
COC(=O)C1(CC2COC(N2C1=O)C3=CC=CC=C3)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 3-[(2-methylquinolin-4-yl)amino]benzoate](/img/structure/B8762077.png)



![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B8762096.png)

